

A Technical Guide to the Solubility of Ethyl Coumarate

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Compound of Interest

Compound Name: Ethyl coumarate

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This technical guide provides a comprehensive overview of the solubility of **ethyl coumarate** in various solvents. Due to the limited availability of direct quantitative data for **ethyl coumarate**, this document also includes data for the structurally similar methyl p-coumarate to provide valuable context and guidance for experimental design.

Introduction to Ethyl Coumarate

Ethyl coumarate, the ethyl ester of p-coumaric acid, is a phenolic compound of interest in various scientific fields, including natural product chemistry and agricultural science. Its biological activities, such as potential antifungal properties, make it a relevant molecule for research and development. A thorough understanding of its solubility is critical for its extraction, purification, formulation, and application in experimental and industrial settings.

Qualitative Solubility Profile of Ethyl Coumarate

Ethyl coumarate is generally characterized as a crystalline powder with a light yellow to light brown color. Based on available data, its qualitative solubility in common laboratory solvents is summarized below.

Table 1: Qualitative Solubility of **Ethyl Coumarate**

Solvent	Solubility Description
Chloroform	Soluble[1]
Dichloromethane	Soluble[1]
Ethyl Acetate	Soluble[1]
Dimethyl Sulfoxide (DMSO)	Soluble[1]
Acetone	Soluble[1]
Water	Slightly soluble[2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for **ethyl coumarate** across a range of solvents and temperatures is not extensively available in published literature. However, some specific data points and predicted values have been identified.

Table 2: Quantitative Solubility of **Ethyl Coumarate**

Solvent	Temperature (°C)	Solubility	Data Type
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (520.26 mM)	Experimental
Dimethyl Sulfoxide (DMSO)	Not Specified	55 mg/mL (286.15 mM)[3]	Experimental
Dimethyl Sulfoxide (DMSO)	Not Specified	38 mg/mL (197.7 mM)	Experimental
Water	25 (Predicted)	1.08 g/L[2]	Predicted

Note: The varying solubility values in DMSO may be attributed to different experimental conditions or sample purities from different suppliers.

Solubility Data of Methyl p-Coumarate as a Proxy

To provide a more comprehensive understanding of the solubility behavior of coumaric acid esters, the following table presents experimental data for methyl p-coumarate in several organic solvents at various temperatures. It is important to note that while the trend in solubility is expected to be similar, **ethyl coumarate** may exhibit slightly different solubility values.

Table 3: Experimental Solubility of Methyl p-Coumarate in Organic Solvents[4][5]

Solvent	Temperature (K)	Solubility (Mole Fraction, $\times 10^3$)
tert-Butanol	303.15	11.5
	309.15	15.2
	315.15	20.1
	321.15	26.5
tert-Pentanol	303.15	18.2
	309.15	24.1
	315.15	31.8
	321.15	41.9
Ethyl Acetate	303.15	10.8
	309.15	14.3
	315.15	18.9
	321.15	24.9
n-Hexane	303.15	0.08
	309.15	0.11
	315.15	0.15
	321.15	0.20

Experimental Protocols

This section details common methodologies for the synthesis of **ethyl coumarate** and the determination of solubility.

Synthesis of Ethyl Coumarate via Fischer Esterification

A prevalent method for synthesizing **ethyl coumarate** is the Fischer esterification of p-coumaric acid.

Materials:

- p-Coumaric acid
- Absolute ethanol
- Concentrated sulfuric acid or hydrochloric acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:[6]

- Dissolve p-coumaric acid in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
- Reflux the reaction mixture for several hours (e.g., 5 hours at 70°C)[6]. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the resulting residue in ethyl acetate.

- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted p-coumaric acid.
- Subsequently, wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude **ethyl coumarate**.
- The crude product can be further purified by column chromatography or recrystallization.

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

- **Ethyl coumarate** (purified)
- Selected solvent
- Shaking incubator or water bath with temperature control
- Analytical balance
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **ethyl coumarate** to a known volume of the selected solvent in a sealed vial.
- Place the vial in a shaking incubator or water bath set to the desired temperature.
- Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-72 hours).

- After reaching equilibrium, cease agitation and allow the suspension to settle.
- Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Carefully withdraw a known volume of the supernatant (the saturated solution).
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **ethyl coumarate** in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculate the original solubility based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Synthesis and Purification of Ethyl Coumarate

The following diagram illustrates the key steps in the synthesis and purification of **ethyl coumarate** as described in the experimental protocol.



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